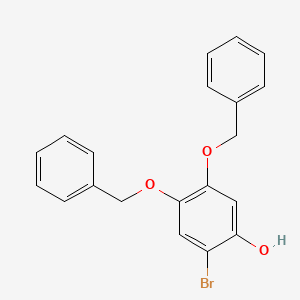

4,5-Bis(benzyloxy)-2-bromophenol

Description

4,5-Bis(benzyloxy)-2-bromophenol is a brominated phenolic compound featuring two benzyloxy groups at the 4- and 5-positions of the aromatic ring and a hydroxyl group at the 2-position. The benzyloxy substituents enhance lipophilicity and steric bulk, while the bromine atom and hydroxyl group contribute to its reactivity in cross-coupling reactions and acid-base chemistry. This compound serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings, as evidenced by its structural analogs in catalytic borylation reactions .

Properties

Molecular Formula |

C20H17BrO3 |

|---|---|

Molecular Weight |

385.2 g/mol |

IUPAC Name |

2-bromo-4,5-bis(phenylmethoxy)phenol |

InChI |

InChI=1S/C20H17BrO3/c21-17-11-19(23-13-15-7-3-1-4-8-15)20(12-18(17)22)24-14-16-9-5-2-6-10-16/h1-12,22H,13-14H2 |

InChI Key |

IIPIBKXKRJDGAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from a bis(benzyloxy)phenol or a related phenolic compound, which is then selectively brominated at the 2-position. The benzyloxy groups serve as protecting groups for the phenolic hydroxyls, facilitating regioselective bromination and improving compound stability during subsequent reactions.

Benzylation of Phenol Precursors

Procedure:

Phenolic hydroxyl groups are benzylated using benzyl bromide in the presence of a base (e.g., sodium carbonate or potassium carbonate) in an appropriate solvent such as acetone or dimethylformamide (DMF). This step converts free phenols into benzyloxy ethers, protecting the hydroxyl groups.Example:

Starting from 3,5-dihydroxyphenol derivatives, benzylation yields 3,5-bis(benzyloxy)phenol intermediates with high efficiency.Yields:

Benzylation reactions typically proceed with yields ranging from 80% to near quantitative, depending on reaction conditions and purification methods.

Selective Bromination at the 2-Position

Reagents:

N-Bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent such as dichloromethane (CH2Cl2) or acetic acid.Conditions:

The bromination is carried out at low temperatures (e.g., –78 °C) to ensure regioselectivity and minimize side reactions.Procedure:

The bis(benzyloxy)phenol compound is dissolved in an inert solvent under nitrogen atmosphere. NBS is added slowly, and the reaction mixture is stirred at low temperature for 1–2 hours. The reaction is quenched with saturated sodium bicarbonate solution, extracted, dried, and purified by column chromatography.Yields:

Bromination yields are reported to be high, typically around 80–85%.Example:

The synthesis of 3,5-bis(benzyloxy)-2-bromophenol was achieved with an 83% yield after purification by flash chromatography (hexane/ethyl acetate 4:1).

Purification Techniques

Column Chromatography:

Silica gel chromatography using hexane/ethyl acetate mixtures is the standard method for purification.Recrystallization:

Recrystallization from solvent mixtures such as ethyl acetate-ethanol or toluene-methanol is used to improve purity.Filtration and Washing:

After crystallization, the solid product is filtered and washed with cold solvent to remove impurities.

Detailed Reaction Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation | Phenol + benzyl bromide, base (Na2CO3), acetone/DMF | 80–100 | High selectivity for phenolic OH groups |

| Bromination | NBS, CH2Cl2, –78 °C, 2 h | 83 | Regioselective bromination at 2-position |

| Purification | Silica gel chromatography (hexane/EtOAc 4:1) | — | Essential for removing side products |

| Recrystallization | Ethyl acetate-ethanol or toluene-methanol | — | Enhances purity and crystallinity |

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(benzyloxy)-2-bromophenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base such as potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products:

Substitution Reactions: Products include azido or thiol-substituted phenols.

Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

Reduction Reactions: Products include the corresponding hydrogenated phenol derivatives.

Scientific Research Applications

4,5-Bis(benzyloxy)-2-bromophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(benzyloxy)-2-bromophenol depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxy groups and bromine atom can interact with various molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Halogenated Benzyloxy Derivatives

4,5-Bis(benzyloxy)-2-bromobenzonitrile (CAS 1187172-71-9) :

Replaces the hydroxyl group with a nitrile (-CN), increasing electron-withdrawing effects and reducing acidity. This substitution enhances stability in basic conditions but limits participation in hydrogen bonding .- (4,5-Bis(benzyloxy)-2-nitrophenyl)methanol (CAS 15794-69-1): Features a nitro (-NO₂) group and a hydroxymethyl (-CH₂OH) substituent. The nitro group strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the bromophenol derivative .

Fluorinated Polyphenols

- 3,4,5-Tris(benzyloxy)-2-fluorobenzoic acid (3a) :

Contains three benzyloxy groups and a fluorine atom, increasing steric hindrance and metabolic stability. The carboxylic acid (-COOH) group introduces solubility in polar solvents, unlike the hydroxyl group in the target compound, which is more acidic (pKa ~9–10) .

Chromenone Derivatives

- 5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one: A fused bicyclic structure with a ketone group. The rigid chromenone backbone reduces conformational flexibility, leading to higher melting points (>200°C) compared to the monocyclic 4,5-bis(benzyloxy)-2-bromophenol (mp ~120–140°C) .

Physicochemical Properties and Reactivity

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Reactivity Highlights |

|---|---|---|---|---|

| This compound | ~433.3 | -OH, -Br, -OBn | Moderate in DCM | Suzuki coupling, nucleophilic substitution |

| 4,5-Bis(benzyloxy)-2-bromobenzonitrile | ~438.3 | -CN, -Br, -OBn | Low in H₂O | Stable under basic conditions |

| 3a (Fluorinated benzoic acid) | ~526.5 | -COOH, -F, -OBn | High in DMSO | Kinase inhibition, hydrogen bonding |

| Chromenone derivative | ~494.5 | Ketone, -OBn | Insoluble in H₂O | Fluorescence, π-stacking interactions |

Key Observations :

- Acidity: The hydroxyl group in this compound makes it more acidic (pKa ~9–10) than nitrile or nitro analogs but less acidic than carboxylic acid derivatives (pKa ~2–4) .

- Reactivity : Bromine at the 2-position facilitates cross-coupling reactions (e.g., with boronic esters in Pd-catalyzed borylation), similar to compound 12 in .

- Solubility : Lipophilic benzyloxy groups reduce aqueous solubility across all analogs, necessitating organic solvents like DCM or THF for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.